2-Bromo-6-(difluoromethyl)anisole
Description
Significance of Halogenated and Fluorinated Aromatic Motifs in Advanced Organic Synthesis
Halogenated organic compounds, particularly those containing fluorine, are of paramount importance in numerous fields, including pharmaceuticals, agrochemicals, and materials science. qmul.ac.uk The introduction of fluorine into an organic molecule can dramatically alter its properties. qmul.ac.uk The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a compound. researchgate.netjst.go.jp
Fluorinated groups can fine-tune a molecule's lipophilicity, bioavailability, and binding affinity to biological targets. acs.org The difluoromethyl (-CF₂H) group, in particular, has garnered significant attention. qmul.ac.uk It is often considered a bioisostere—a substituent with similar physical or chemical properties—for functional groups like alcohols, thiols, or amines. rsc.org A key feature of the -CF₂H group is its ability to act as a hydrogen bond donor, a rare characteristic among polyfluorinated motifs, which can lead to improved interactions with biological receptors. rsc.orgresearchgate.net This unique combination of metabolic stability, moderate lipophilicity adjustment, and hydrogen-bonding capability makes the difluoromethyl group a valuable tool in drug design and the development of new pesticides. acs.orgresearchgate.net
Contextualization of 2-Bromo-6-(difluoromethyl)anisole within Aryl Ether Chemistry
This compound is a derivative of anisole (B1667542), which is the simplest aromatic ether. Aryl ethers are a class of compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. The ether linkage is generally stable, making aryl ethers common structural motifs in natural products and pharmaceuticals. In synthetic chemistry, the methoxy (B1213986) group of an anisole often functions as a protecting group for a more reactive phenolic hydroxyl group. acs.org
Recent advancements have focused on developing mild and selective methods for the dealkylation of aryl alkyl ethers to liberate the corresponding phenols when needed. acs.org For instance, photoredox catalysis has been employed for C-O bond fragmentation under sustainable conditions. acs.org The reactivity of the anisole ring in this compound is influenced by its substituents. The methoxy group is an activating, ortho-para directing group, while the bromine and the electron-withdrawing difluoromethyl group are deactivating. The unique substitution pattern of this compound—with substituents at positions 2 and 6 flanking the methoxy group—creates steric and electronic effects that can be exploited for selective transformations at other positions on the ring or in reactions involving the existing functional groups. Studies on related fluoroanisoles show that the degree and position of fluorination significantly impact the compound's conformational preferences and physicochemical properties. researchgate.net
Historical Development and Evolution of Related Aryl Bromide and Fluorinated Compound Research
The study of the functional groups present in this compound is built upon long histories of chemical research.
Fluorinated Compound Research: The field of organofluorine chemistry predates the isolation of elemental fluorine itself. researchgate.netnih.gov Early milestones include the synthesis of fluoromethane (B1203902) in 1835 and benzoyl fluoride (B91410) in 1862. nih.govwikipedia.org However, the extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, made early fluorination reactions hazardous and difficult to control. nih.govnumberanalytics.com The mid-20th century saw significant progress, spurred by wartime research and the subsequent commercialization of fluorinated materials like Teflon. researchgate.netnih.gov This era also saw the development of more manageable fluorinating agents and techniques, such as electrochemical fluorination and the Swarts reaction, which uses antimony fluorides for halogen exchange. numberanalytics.com More recently, research has focused on developing highly selective and mild methods for introducing fluorine and fluoroalkyl groups, including the difluoromethyl group, into complex molecules, driven by the needs of the pharmaceutical and agrochemical industries. qmul.ac.uk
Aryl Bromide Research: The utility of aryl bromides as synthetic precursors is intrinsically linked to the development of cross-coupling reactions. Early examples of metal-mediated aryl-aryl bond formation, like the Ullmann reaction (first reported in 1901), required harsh conditions and stoichiometric amounts of copper. acs.orgacs.org A revolutionary shift occurred in the latter half of the 20th century with the discovery of palladium- and nickel-catalyzed cross-coupling reactions, an achievement recognized with the 2010 Nobel Prize in Chemistry. acs.orgacs.org These reactions, including the Suzuki, Heck, and Negishi couplings, initially relied heavily on the greater reactivity of aryl iodides and bromides compared to chlorides. acs.orgacs.org Continuous innovation has led to the development of sophisticated ligands and catalyst systems that expand the scope and efficiency of these transformations, allowing for C-C, C-N, and C-O bond formation under increasingly mild conditions. sigmaaldrich.com Modern research continues to push the boundaries, employing techniques like Ni/photoredox catalysis to couple aryl bromides with novel partners. nih.gov
| Timeline of Key Developments |
| 1835 |
| 1886 |
| Early 1900s |
| Mid-1900s |
| 1970s |
| 2000s-Present |
Overview of Key Research Trajectories and Academic Relevance for the Compound
While direct research on this compound is not extensively published, its structure points to clear research trajectories and academic relevance as a specialized chemical building block. Its value lies in the orthogonal reactivity of its functional groups, allowing for a programmed approach to the synthesis of more complex molecules.
Key Research Trajectories:
Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for transition-metal-catalyzed cross-coupling reactions. Researchers can use this site to introduce a wide variety of substituents. For example, Suzuki or Stille couplings could form new carbon-carbon bonds, while Buchwald-Hartwig amination could form carbon-nitrogen bonds, building molecular complexity from the anisole core. nih.govgelest.com
Late-Stage Functionalization: The difluoromethyl group is a highly sought-after motif in medicinal chemistry. acs.orgrsc.org This compound could be used in syntheses where the -CF₂H group is carried through several steps to be part of a final, biologically active target. Its unique properties—acting as a lipophilic hydrogen-bond donor—are of great interest for optimizing drug candidates. rsc.orgresearchgate.net
Synthesis of Novel Ligands and Materials: The specific substitution pattern and electronic properties could make derivatives of this compound interesting as ligands for metal catalysts or as monomers for specialty polymers. georgiasouthern.edugeorgiasouthern.edu
The academic relevance of this compound lies in its potential to accelerate the discovery of new molecules with tailored properties. It provides a pre-functionalized scaffold that combines three key chemical features in one package. Synthetic chemists can leverage this to more efficiently access novel compounds for screening in drug discovery, agrochemical development, and materials science, bypassing the need to install each functional group individually. qmul.ac.ukacs.org
| Potential Applications of Functional Groups | | :--- | :--- | | Aryl Bromide (-Br) | Site for Pd/Ni-catalyzed cross-coupling (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig) to build molecular complexity. nih.gov | | Difluoromethyl (-CF₂H) | Incorporated into bioactive molecules to enhance metabolic stability, act as a hydrogen-bond donor, and modulate lipophilicity. acs.orgrsc.org | | Anisole (-OCH₃) | Provides a stable aryl ether core or acts as a protected phenol (B47542) for later-stage deprotection and functionalization. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTSSOUZCUPXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 Difluoromethyl Anisole
Regioselective Bromination Strategies of Difluoromethyl-Substituted Anisoles
The synthesis of 2-Bromo-6-(difluoromethyl)anisole can be approached by the direct bromination of a difluoromethyl-substituted anisole (B1667542) precursor. The methoxy (B1213986) group (-OCH3) is an ortho-, para-directing activator, while the difluoromethyl group (-CF2H) is a deactivating, meta-directing group. The regiochemical outcome of electrophilic aromatic bromination is therefore dependent on the interplay of these electronic effects.
In the case of anisole itself, electrophilic bromination with reagents like N-bromosuccinimide (NBS) in acetonitrile (B52724) typically yields the para-substituted product, 1-bromo-4-methoxybenzene, with high selectivity. nih.gov If the para-position is blocked, bromination occurs at the ortho position. nih.gov For a substrate like 2-(difluoromethyl)anisole, the activating methoxy group would direct bromination to the ortho and para positions (C6 and C4), while the deactivating difluoromethyl group would direct to the meta positions (C3 and C5). The powerful activating effect of the methoxy group generally dominates, leading to bromination at the positions ortho or para to it. Therefore, achieving bromination specifically at the C6 position to form this compound requires careful selection of brominating agents and reaction conditions to control the regioselectivity.
One common method for the bromination of activated aromatic rings is the use of bromine in a suitable solvent like chloroform (B151607). For instance, the bromination of 2-fluoroanisole (B128887) with bromine in chloroform has been shown to produce 2-fluoro-4-bromoanisole in high yield. A similar strategy could potentially be adapted for difluoromethyl-substituted anisoles.
| Reactant | Reagent | Solvent | Product | Yield |
| 2-Fluoroanisole | Bromine | Chloroform | 2-Fluoro-4-bromoanisole | 91% |
Table 1: Example of Bromination of a Substituted Anisole.
Introduction of the Difluoromethyl Moiety onto Bromoanisole Scaffolds
An alternative and often more controlled approach to the synthesis of this compound involves the introduction of the difluoromethyl group onto a pre-existing bromoanisole framework. This can be accomplished through various difluoromethylation strategies, including nucleophilic, electrophilic, and radical-mediated methods.
Nucleophilic Difluoromethylation Approaches
Nucleophilic difluoromethylation typically involves the reaction of a difluoromethyl anion equivalent with an electrophilic substrate. In the context of synthesizing this compound, a suitable precursor would be an anisole derivative with a bromine at the 2-position and a leaving group (such as another halogen, e.g., iodine) at the 6-position.
One notable method for nucleophilic difluoromethylation utilizes (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) in the presence of triphenylphosphine. nih.gov This combination generates a difluorinated phosphorus ylide (Ph3P=CF2) under mild conditions, which can then react with electrophiles. nih.gov The efficiency of this reaction is often enhanced by the activation of the substrate by a silylium (B1239981) species formed during the ylide generation. nih.gov
Another approach involves the use of a stable and isolable difluoromethyl zinc reagent, which can be prepared from ICF2H and diethyl zinc. This reagent, in combination with a nickel catalyst, has been shown to effectively difluoromethylate aryl iodides, bromides, and triflates at room temperature. acs.org
Electrophilic Difluoromethylation Protocols
Electrophilic difluoromethylation introduces a "CF2H+" synthon to a nucleophilic aromatic ring. While direct electrophilic difluoromethylation of an aromatic C-H bond is challenging, several reagents have been developed for this purpose. These reagents often feature a difluoromethyl group attached to a highly electrophilic center.
One such class of reagents includes S-(difluoromethyl)diarylsulfonium salts. nih.gov While these have shown good reactivity with heteroatom nucleophiles, their application to carbon nucleophiles has been more limited. nih.gov Another approach employs N-Tosyl-S-difluoromethyl-S-phenylsulfoximine as a difluorocarbene precursor, which has demonstrated the ability to difluoromethylate a range of nucleophiles, including some carbon-based ones. nih.gov
More recently, a bench-stable electrophilic (phenylsulfonyl)difluoromethylating reagent has been developed that allows for the functionalization of various compounds under mild, transition-metal-free conditions. nih.govrsc.org This reagent has been successfully applied to the C-H electrophilic (phenylsulfonyl)difluoromethylation of hetero- and arenes. nih.govrsc.org The PhSO2CF2-containing products can subsequently be transformed into the desired difluoromethylated compounds. epa.gov
| Reagent Type | Example Reagent | Substrate Type |
| Sulfonium Salt | S-(difluoromethyl)diarylsulfonium tetrafluoroborate | Heteroatom nucleophiles |
| Sulfoximine (B86345) | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Heteroatom and some carbon nucleophiles |
| Phenylsulfonyl Source | [Newly designed electrophilic (phenylsulfonyl)difluoromethylating reagent] | (Hetero)arenes |
Table 2: Examples of Electrophilic Difluoromethylating Reagents.
Radical-Mediated Difluoromethylation Methodologies
Radical difluoromethylation has emerged as a powerful tool for the introduction of the CF2H group, offering mild reaction conditions and broad functional group tolerance. researchgate.net These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic substrate.
Visible-light photoredox catalysis has become a prominent strategy for generating radical species under mild conditions. rsc.org In this context, a photocatalyst, upon excitation by visible light, can facilitate the single-electron transfer process required to generate the difluoromethyl radical from a suitable precursor. cas.cn Both transition-metal-based (e.g., iridium or ruthenium complexes) and organic dye photocatalysts can be employed. rsc.orgcas.cn
For instance, the use of an iridium photocatalyst in conjunction with a nickel catalyst has been shown to mediate the trifluoromethylthiolation of aryl iodides, a process that likely proceeds through a radical mechanism. nih.govchemrxiv.org Similar principles can be applied to difluoromethylation. A direct C(sp3)–H difluoromethylation has been achieved using an organic photocatalyst, demonstrating a radical-radical cross-coupling mechanism. rsc.org The hydroaryldifluoromethylation of alkenes with α,α-difluoroarylacetic acids has also been developed under photoredox catalysis. acs.org
While photoredox catalysis often employs transition metals, there is a growing interest in developing completely transition-metal-free radical difluoromethylation methods. dntb.gov.uarsc.org These approaches offer advantages in terms of cost and potential for reduced metal contamination in the final product.
An operationally simple and scalable protocol for the radical trifluoro- and difluoromethylation of N,N-dialkylhydrazones has been developed using sodium tri- and difluoromethanesulfinates as the radical precursors under transition-metal-free conditions. dntb.gov.uarsc.org These reactions are performed at ambient temperature and provide the desired products in satisfactory yields. rsc.org Another transition-metal-free method utilizes readily available ethyl bromodifluoroacetate as the fluorine source for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones. researchgate.net
| Method | Radical Precursor | Catalyst/Conditions |
| Photoredox Catalysis | HCF2SO2Cl | fac-Ir(ppy)3, visible light |
| Transition-Metal-Free | Sodium difluoromethanesulfinate | Ambient temperature |
| Transition-Metal-Free | Ethyl bromodifluoroacetate | - |
Table 3: Examples of Radical Difluoromethylation Methodologies.
Synthesis via Aryl Ether Formation from Halogenated and Difluoromethylated Phenols
The formation of aryl ethers from phenols is a fundamental transformation in organic synthesis. In the context of this compound, this approach involves the reaction of a suitably substituted phenol (B47542) with a difluoromethylating agent.
One notable method involves the reaction of various phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. nih.govresearchgate.net This reaction proceeds under mild conditions and is compatible with a range of substituted phenols, offering moderate to good yields. nih.govresearchgate.net The process is advantageous as it avoids the use of expensive transition-metal catalysts or highly toxic reagents. nih.govresearchgate.net The reaction is believed to proceed via the addition of a phenoxide to the electrophilic gem-difluoromethylene carbon of an intermediate formed from halothane. researchgate.net
Another versatile approach is the difluoromethylation of phenols using difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent. nih.govberkeley.edu This method is characterized by its rapid reaction times, often completing within minutes at room temperature, and its broad substrate scope with excellent functional group tolerance. nih.govberkeley.edu The reaction is thought to proceed through the formation of difluorocarbene, which then reacts with the phenol or phenoxide. nih.gov
Sodium chlorodifluoroacetate is another effective and relatively non-toxic source for generating difluorocarbene for the synthesis of aryl difluoromethyl ethers from phenols. orgsyn.org This method provides a straightforward and efficient pathway to the desired products. orgsyn.org
Below is a table summarizing the key aspects of these aryl ether formation methods.
| Difluoromethylating Agent | Key Features | Reaction Conditions | Advantages |
| Halothane | Forms aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers | Mild conditions | No need for expensive catalysts or highly toxic reagents nih.govresearchgate.net |
| Difluoromethyltriflate (HCF₂OTf) | Rapid and versatile | Room temperature, minutes | Non-ozone-depleting, broad scope, high functional group tolerance nih.govberkeley.edu |
| Sodium Chlorodifluoroacetate | Generates difluorocarbene | Not specified | Readily available, relatively non-toxic orgsyn.org |
Multi-Step Synthesis Pathways from Readily Available Precursors
Multi-step syntheses allow for the construction of complex molecules like this compound from simpler, more readily available starting materials. These pathways often involve a sequence of reactions to introduce the necessary functional groups onto the aromatic ring.
One potential multi-step strategy could involve the initial synthesis of a difluoromethylated aniline (B41778) derivative. For instance, N,N-diformylanilines can be converted to N,N-bis(dichloromethyl)anilines, which are then fluorinated to yield N,N-bis(difluoromethyl)anilines. researchgate.net While not a direct synthesis of the target molecule, this illustrates a pathway to introduce the difluoromethyl group, which could then be followed by other transformations.
Another approach could involve the conversion of aryl boronic acids to aryl difluoromethyl ethers. This can be achieved in a one-pot, two-step sequence where the aryl boronic acid is first oxidized to the corresponding phenol in situ, followed by difluoromethylation. nih.gov This method demonstrates tolerance for various functional groups, including ketones, aldehydes, and amides. nih.gov
A three-step sequence can even convert arenes to 3,5-disubstituted aryl difluoromethyl ethers, highlighting the versatility of multi-step approaches. nih.gov Additionally, continuous-flow processes have been developed for the multi-step synthesis of related heterocyclic compounds, suggesting the potential for applying such technologies to the synthesis of this compound for improved efficiency and scalability. nih.gov
The following table outlines a conceptual multi-step pathway from an aryl boronic acid.
| Step | Transformation | Reagents | Key Features |
| 1 | Oxidation | Aqueous H₂O₂ | Forms phenol in-situ |
| 2 | Difluoromethylation | KOH, HCF₂OTf | One-pot with the first step, tolerant of various functional groups nih.gov |
Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Functional Group Compatibility
The choice of synthetic method for this compound depends on several factors, including efficiency, control over regiochemistry, and tolerance of other functional groups.
Synthetic Efficiency: Methods utilizing difluoromethyltriflate (HCF₂OTf) are highly efficient, with reactions often completing in minutes at room temperature in high yields. nih.gov The use of sodium chlorodifluoroacetate also offers good yields. orgsyn.org The efficiency of the halothane method is described as moderate to good. nih.govresearchgate.net Continuous-flow processes, as demonstrated for other multistep syntheses, have the potential to offer high throughput and efficiency. nih.gov
Regioselectivity: In syntheses starting from pre-functionalized phenols, the regiochemistry is predetermined by the starting material. However, when multiple nucleophilic sites are present, regioselectivity can be a challenge. Studies on the difluoromethylation of nucleophiles with varying pKa values have shown that the reaction can be highly chemo- or regioselective for the most acidic and polarizable center. researchgate.net This principle can be applied to achieve selective O-difluoromethylation of a phenol in the presence of other nucleophilic groups.
Functional Group Compatibility: The difluoromethylation of phenols with HCF₂OTf exhibits exceptional functional group tolerance, accommodating ketones, aldehydes, amides, and aryl halides. nih.gov The reaction with halothane is also compatible with variously substituted phenols. nih.govresearchgate.net The compatibility of multi-step sequences depends on the specific reactions employed, but methods have been developed to tolerate a range of functionalities. nih.govresearchgate.net
The table below provides a comparative overview of the different synthetic approaches.
| Synthetic Approach | Efficiency | Regioselectivity | Functional Group Compatibility |
| Aryl Ether Formation (HCF₂OTf) | High (minutes, high yield) nih.gov | High (predetermined by phenol) | Excellent (ketones, aldehydes, amides, halides) nih.gov |
| Aryl Ether Formation (Halothane) | Moderate to good nih.govresearchgate.net | High (predetermined by phenol) | Good (various substituted phenols) nih.govresearchgate.net |
| Multi-step from Aryl Boronic Acid | Good (one-pot, two-step) | High (directed by boronic acid) | Good (ketones, aldehydes, amides) nih.gov |
Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Difluoromethyl Anisole
Cross-Coupling Reactions Involving the Aryl Bromide Handle
The carbon-bromine bond in 2-bromo-6-(difluoromethyl)anisole serves as a classical handle for numerous transition-metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor in synthetic chemistry. evitachem.comwikipedia.org
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl bromides like this compound are excellent substrates for these transformations. evitachem.com The presence of the difluoromethyl and methoxy (B1213986) groups can influence the electronic properties of the aromatic ring, thereby affecting reaction kinetics and yields.
Key palladium-catalyzed reactions applicable to this compound include:
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. It is widely used for the synthesis of biaryl compounds. wikipedia.org
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. evitachem.comwikipedia.orgmdpi.com
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. rsc.org
Buchwald-Hartwig Amination: This process enables the formation of a C-N bond by coupling the aryl bromide with an amine, a crucial transformation in the synthesis of many pharmaceuticals. wikipedia.org
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki Coupling | Ar'-B(OR)₂ | C(sp²)–C(sp²) | Pd(0) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) |
| Heck Reaction | Alkene (R-CH=CH₂) | C(sp²)–C(sp²) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp²)–C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)–N | Pd(0) catalyst, Ligand (e.g., phosphine), Base |
The efficiency of these reactions can be fine-tuned by the choice of palladium catalyst, ligands, base, and solvent. For instance, sterically hindered phosphine (B1218219) ligands are often employed in Buchwald-Hartwig and Suzuki couplings to promote the desired reactivity. chemrxiv.org
Copper-Mediated Coupling Reactions (e.g., Ullmann Condensation)
Copper-mediated couplings, particularly the Ullmann condensation, represent a classic and still relevant method for forming C-O, C-S, and C-N bonds with aryl halides. wikipedia.org While often requiring harsher conditions than their palladium-catalyzed counterparts, these methods can be effective for specific transformations. The reaction of this compound with alcohols, thiols, or amines in the presence of a copper catalyst can yield the corresponding ether, thioether, or amine derivatives. rsc.org
Recent advancements have also highlighted copper's role in mediating the cross-coupling of difluoromethyl groups. nih.govacs.org For example, the combination of CuI, CsF, and TMSCF₂H has been shown to effectively difluoromethylate aryl iodides, suggesting the feasibility of related copper-mediated transformations involving the bromo-anisole substrate. nih.govacs.orgscilit.com The stability of the key CuCF₂H intermediate is a critical factor in these reactions. nih.gov The development of copper-catalyzed difluoroalkylation reactions, often proceeding through a radical mechanism, has expanded the toolkit for creating C-CF₂R bonds. nih.govresearchgate.net
Transition Metal-Free Coupling Pathways
In recent years, there has been growing interest in developing cross-coupling reactions that avoid the use of transition metals, driven by cost and sustainability concerns. organic-chemistry.org Several strategies could potentially be applied to this compound.
Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently electron-deficient, direct substitution of the bromide by a strong nucleophile can occur. While the methoxy group is electron-donating, the combined electron-withdrawing effects of the bromo and difluoromethyl groups might facilitate SNAr reactions under specific conditions with highly activated nucleophiles. nih.gov
Aryne Intermediates: Treatment of the aryl bromide with a very strong base (e.g., sodium amide) can generate a highly reactive aryne intermediate via elimination of HBr. This intermediate can then be trapped by various nucleophiles.
Radical-Mediated Reactions: Certain transition-metal-free couplings proceed via a radical mechanism, such as the SRN1 (substitution, nucleophilic, radical, unimolecular) pathway. acs.org These reactions are initiated by a single-electron transfer (SET) to the aryl halide, which then fragments to an aryl radical that propagates the chain. acs.org
While initially believed to be metal-free, some Suzuki-type reactions were later found to be catalyzed by trace amounts of palladium contamination in the reagents. organic-chemistry.org True transition-metal-free methods often require specific substrates, such as electron-deficient arenes, or photochemical conditions to proceed efficiently. nih.govacs.org
Transformations Involving the Difluoromethyl Group
The difluoromethyl (CF₂H) group is not merely an inert substituent; its unique electronic properties and the presence of an acidic C-H bond allow for a range of chemical transformations. cas.cnnih.gov This moiety can act as a lipophilic bioisostere of hydroxyl, thiol, or amino groups and can participate in hydrogen bonding. cas.cnnih.govacs.org
Reactions at the C-H Bond of the Difluoromethyl Moiety
The acidity of the hydrogen atom in the Ar-CF₂H group is enhanced by the adjacent electron-withdrawing fluorine atoms. This allows for its deprotonation by a strong base to generate a difluoromethyl carbanion (Ar-CF₂⁻). acs.orgacs.org This reactive intermediate is central to the functionalization of the difluoromethyl group.
However, the instability of the generated Ar-CF₂⁻ fragment, which can lead to α-fluoride elimination, has been a significant challenge. acs.orgacs.org Recent breakthroughs have shown that the combination of a strong base with a Lewis acid can stabilize the carbanion, allowing it to be trapped by various electrophiles. acs.orgnih.gov For instance, Szymczak and co-workers demonstrated the use of hexamethylborazine as a Lewis acid to capture and stabilize the difluoromethyl anion derived from 3-(difluoromethyl)pyridine. acs.org This strategy opens a pathway for using the CF₂H group as a masked nucleophile. acs.orgnih.gov
Furthermore, the C-H bond can participate in radical reactions. Direct C-H difluoromethylation of heterocycles using radical sources like sodium difluoromethanesulfonate under photoredox catalysis highlights the accessibility of this bond for functionalization. nih.govjlu.edu.cn
Nucleophilic and Electrophilic Functionalizations of the Difluoromethyl Group
The generation of the nucleophilic Ar-CF₂⁻ synthon is the key step for a host of functionalization reactions. acs.org By deprotonating the difluoromethyl group and trapping the resulting anion with an electrophile, a new bond is formed at the difluoromethylene carbon, transforming the terminal CF₂H group into a difluoromethylene linkage (Ar-CF₂-R). acs.orgresearchgate.net
This methodology has been shown to be highly versatile, with the generated nucleophile reacting with a broad array of electrophiles. acs.orgresearchgate.net
| Electrophile Class | Example | Product Linkage | Reference |
|---|---|---|---|
| Imines | Ar-CH=NR | Ar-CF₂-CHR-NHR | acs.org |
| Aldehydes | R-CHO | Ar-CF₂-CH(OH)-R | acs.org |
| Disulfides | RS-SR | Ar-CF₂-SR | acs.org |
| Activated Pyridines | Lewis Acid-activated Pyridine (B92270) | Ar-CF₂-Py | acs.org |
| Silyl (B83357) Chlorides | PhMe₂SiCl | Ar-CF₂-SiMe₂Ph | researchgate.net |
This deprotonative functionalization strategy provides a powerful tool for late-stage modification and the synthesis of molecules with metabolically stable difluoromethylene bridges. acs.orgresearchgate.net
While nucleophilic functionalization via deprotonation is the most explored pathway, the concept of electrophilic functionalization of the difluoromethyl group is less direct. It typically involves the creation of an electrophilic difluoromethylating reagent that can then react with nucleophiles. For example, reagents have been designed to deliver an electrophilic "[PhSO₂CF₂]⁺" synthon for the functionalization of arenes and other nucleophiles. nih.gov
Electrophilic Aromatic Substitution Reactions on the Anisole (B1667542) Ring
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring are governed by the electronic and steric effects of the three substituents: the methoxy (-OCH₃), bromo (-Br), and difluoromethyl (-CF₂H) groups. The methoxy group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring via resonance. Conversely, the bromine atom is a deactivating group but is also ortho-, para-directing. The difluoromethyl group is a moderately deactivating, meta-directing group due to its electron-withdrawing inductive effect.
The interplay of these groups dictates the position of attack for an incoming electrophile. The positions ortho and para to the strongly activating methoxy group are C3, C5, and C6. However, the C6 position is already substituted. The C5 position is para to the methoxy group, and the C3 position is ortho. The bromine at C2 and the difluoromethyl at C6 provide significant steric hindrance around the C3 position. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the activating methoxy group and meta to the deactivating difluoromethyl group.
The general mechanism for EAS involves the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. evitachem.comlumenlearning.com This step is typically the rate-determining step due to the temporary loss of aromaticity. lumenlearning.com In the final step, a proton is eliminated from the sigma complex to restore the aromaticity of the ring, yielding the substituted product. evitachem.comlumenlearning.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. lumenlearning.com
Table 1: Directing Effects of Substituents on the Anisole Ring
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -OCH₃ | C1 | Activating (Resonance) | Ortho, Para |
| -Br | C2 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | Ortho, Para |
Nucleophilic Aromatic Substitution Reactions
In this compound, the bromine atom can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. evitachem.com This reaction is facilitated by the presence of the electron-withdrawing difluoromethyl group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The bromine atom serves as the leaving group.
The SNAr mechanism typically proceeds in two steps:
Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing difluoromethyl group at the ortho position helps to delocalize and stabilize this negative charge.
Loss of Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion.
Common nucleophiles for this type of reaction include amines, thiols, and alkoxides. evitachem.com For example, reactions with amines or thiols can lead to the formation of various aniline (B41778) or thioether derivatives, respectively. evitachem.com Similar substitutions on bromo-substituted pyridine rings have been shown to proceed with alkylamines under conditions of high heat and pressure, demonstrating the feasibility of displacing a bromine atom with an amine nucleophile on an aromatic system. georgiasouthern.edugeorgiasouthern.edu
Radical Reactions and Mechanistic Considerations
Aryl Radical Generation and Reactivity
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a 2-(difluoromethyl)-6-methoxyphenyl radical. This transformation is a key step in many modern synthetic methodologies. The generation of aryl radicals from aryl halides has seen a renaissance with the development of novel redox systems, particularly those induced by light (photoredox catalysis). nih.gov
Methods for generating this aryl radical include:
Photoredox Catalysis: A photocatalyst, upon excitation by visible light, can engage in a single electron transfer (SET) with the aryl bromide. This process can either be reductive or oxidative, depending on the catalyst and conditions, ultimately leading to the cleavage of the C-Br bond and formation of the aryl radical. nih.gov
Transition Metal Catalysis: Metals like palladium can facilitate the formation of aryl radicals. For instance, the addition of an aryl radical to a Pd(II) complex can generate a Pd(III) species, which is a key intermediate in certain cross-coupling reactions. nih.gov
Electrochemical Methods: Electrochemical oxidation or reduction can also be used to generate aryl radicals from precursors like aryl halides or organoboron compounds. nih.gov
Once generated, the 2-(difluoromethyl)-6-methoxyphenyl radical is a highly reactive intermediate that can participate in a variety of transformations, including C-C bond formation through addition to alkenes or arenes, and functional group interconversions. nih.gov
Difluoromethyl Radical Involvement in Reaction Pathways
While the difluoromethyl group on the anisole ring is generally stable, difluoromethyl radicals (•CF₂H) are important reactive intermediates in their own right and are often used to introduce the CF₂H moiety into molecules. sioc.ac.cnnih.gov The difluoromethyl radical is considered to be nucleophilic in character. nih.gov
The generation of difluoromethyl radicals for synthetic purposes typically involves dedicated reagents, such as:
Sodium Difluoromethanesulfinate (NaSO₂CF₂H): This salt can be oxidized to generate the •CF₂H radical, which can then add to unactivated alkenes in a three-component reaction, for example, with diazonium salts. nih.gov
Difluoroacetic Anhydride: In the presence of a photocatalyst, this reagent can serve as a source for the •CF₂H radical. nih.gov
Sulfoximine-based Reagents: Certain sulfoximine (B86345) derivatives can release difluoromethyl radicals under photocatalytic conditions. sioc.ac.cn
The reactivity of difluoroalkyl radicals is influenced by their electronic properties. For instance, the nucleophilic •CF₂H radical may not react efficiently with electron-rich aromatic substrates. nih.gov In contrast, related electrophilic radicals like the chlorodifluoromethyl radical (•CF₂Cl) can effectively react with electron-rich arenes. nih.gov
Metalation and Directed ortho-Metalation Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium. wikipedia.orgharvard.edu The DMG, which contains a heteroatom, coordinates to the lithium base, delivering it to a proximate ortho-proton and increasing its kinetic acidity. organic-chemistry.org
In this compound, the methoxy group (-OCH₃) can act as a DMG. wikipedia.orgharvard.edu The hierarchy of directing ability places the -OCH₃ group as a moderately powerful DMG. organic-chemistry.org It would direct lithiation to one of its ortho positions, C2 or C6. Since both positions are already substituted, deprotonation at a different site would be considered. However, a competing and often faster reaction is lithium-halogen exchange, where the organolithium reagent reacts with the bromine atom to replace it with lithium.
Therefore, treating this compound with an alkyllithium reagent would likely lead to two main competing pathways:
Lithium-Halogen Exchange: The organolithium reagent would preferentially react with the bromine atom at the C2 position to form 2-lithio-6-(difluoromethyl)anisole. This is often a very fast process at low temperatures.
Directed ortho-Metalation (DoM): If lithium-halogen exchange is slow or suppressed, the -OCH₃ group could direct deprotonation. The most acidic proton ortho to the methoxy would be targeted, but since these positions are blocked, deprotonation at the C5 position (meta to the methoxy) could occur, though this is less favored than a true ortho-deprotonation.
The resulting aryllithium intermediate, whether formed via halogen exchange or DoM, is a potent nucleophile and can be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl halides) to introduce a wide range of functional groups with high regioselectivity. wikipedia.org
Table 2: Relative Directing Power of Common Directed Metalation Groups (DMGs)
| Relative Power | DMG Functional Group |
|---|---|
| Strong | -OCONR₂, -CONR₂ |
| Moderate | -OCH₃, -NR₂ |
| Weak | -F, -Cl |
Adapted from Snieckus, V. Chem. Rev. 1990, 90 (6), 879–933 and other sources. organic-chemistry.orgharvard.edunih.gov
Derivatization Strategies for 2 Bromo 6 Difluoromethyl Anisole
Functional Group Interconversions of the Aryl Bromide
The aryl bromide moiety is a cornerstone for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position, effectively replacing the bromine atom with a wide array of functional groups.
Key interconversion strategies include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond, introducing alkyl, alkenyl, or (hetero)aryl substituents.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to synthesize arylamine derivatives.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to yield arylalkynes.
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.
Stille Coupling: Palladium-catalyzed coupling with organostannanes.
Lithiation-Electrophile Quench: Treatment with a strong organolithium base (e.g., n-butyllithium) at low temperatures generates an aryllithium intermediate. This highly reactive species can then be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones, disulfides) to introduce a range of functionalities. The lithiation-borylation sequence is one such example, where the aryllithium reacts with a boronic ester nih.gov.
Table 1: Potential Cross-Coupling Reactions at the Aryl Bromide Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl-R |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl-NR₂ |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-C≡C-R |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl-alkene |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl-R |
Chemical Modifications and Reactions at the Difluoromethyl Center
The difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry as it can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. nih.gov Its unique properties, including the acidity of the C-H bond and its ability to act as a hydrogen bond donor, make it a key site for modification. researchgate.net
Reactions at the difluoromethyl center can be challenging but offer unique synthetic pathways. The difluoromethyl radical (•CF₂H) is generally considered to be nucleophilic. nih.gov However, its reactivity can be modulated. For instance, attaching an electron-withdrawing group to the difluoromethyl moiety can enhance its electrophilicity. nih.gov While methods for trifluoromethylation are well-established, corresponding difluoromethylation reactions are often more complex. nih.gov The stability of the CF₂H group is also context-dependent; in certain heterocyclic systems like α-difluoromethyl pyrroles, the C-F bonds can become labile under hydrolytic conditions. rsc.org
Potential modifications could involve:
C-H Functionalization: Direct functionalization of the acidic proton of the CF₂H group.
Radical Reactions: Generation of a difluoromethyl radical for addition to unsaturated systems.
Conversion to Other Groups: Although challenging, transformation of the CF₂H group into other functionalities like a carbonyl or carboxyl group under specific oxidative conditions.
Regioselective Functionalization of the Aromatic Ring
Introducing additional substituents onto the aromatic ring of 2-bromo-6-(difluoromethyl)anisole requires careful consideration of the directing effects of the existing groups. The outcome of electrophilic aromatic substitution or directed C-H activation is governed by the interplay of electronic and steric factors.
Directing Effects:
Methoxy (B1213986) (-OCH₃): Strongly activating, ortho, para-director.
Bromo (-Br): Deactivating, ortho, para-director.
Difluoromethyl (-CF₂H): Strongly deactivating, meta-director.
The positions C3, C4, and C5 are available for substitution. The powerful ortho, para-directing influence of the methoxy group at C1 would strongly favor substitution at the ortho-position (C6, blocked), and the para-position (C4). The bromo group at C2 also directs to its ortho (C3) and para (C6, blocked) positions. The deactivating, meta-directing CF₂H group at C6 directs towards C2 (blocked) and C4.
Given these combined effects, the C4 position is the most electronically favored site for electrophilic substitution, as it is para to the strongly activating methoxy group and meta to the deactivating difluoromethyl group. The C3 and C5 positions are sterically more accessible but less electronically activated. Modern methods involving directed C-H functionalization could potentially override these innate preferences by using a directing group to guide a catalyst to a specific C-H bond. nih.govmdpi.com
Synthesis of Polyfunctionalized Derivatives
The synthesis of derivatives with multiple functional groups can be achieved through sequential application of the strategies outlined above. A divergent synthetic approach allows for the creation of a library of compounds from a single, versatile intermediate. dongguk.edu
A hypothetical synthetic sequence could be:
Step 1 (Cross-Coupling): Perform a Suzuki coupling at the C2 position to replace the bromine with an aryl group.
Step 2 (C-H Functionalization): Introduce a nitro group via electrophilic nitration, which would likely add at the C4 position.
Step 3 (Demethylation): Cleave the methyl ether to reveal a phenol (B47542) using reagents like boron tribromide or through modern photoredox catalysis methods. acs.org
This three-step sequence would transform the starting material into a complex, polyfunctionalized derivative, for example, 2-Aryl-4-nitro-6-(difluoromethyl)phenol. Such multi-step syntheses are common in the development of complex molecules like pharmaceutical agents. nih.govmdpi.com
Stereoselective Derivatization Approaches
The parent molecule, this compound, is achiral. Introducing stereoselectivity into its derivatives requires creating a chiral center or an axis of chirality in a controlled manner.
Potential strategies include:
Atropisomerism: If a bulky substituent is introduced at the C2 position via a cross-coupling reaction, rotation around the newly formed aryl-aryl single bond could be sufficiently hindered to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers). The synthesis of such atropisomers would require an asymmetric catalytic method or chiral resolution.
Asymmetric Catalysis: A subsequent reaction on a derivative could be performed using a chiral catalyst. For example, if the aryl group introduced at C2 contained a prochiral ketone, it could be asymmetrically reduced to a chiral alcohol.
Derivatization of a Prochiral Center: Modification of the molecule to create a prochiral center, followed by a stereoselective reaction. For instance, if the anisole (B1667542) is converted to a derivative suitable for asymmetric ortho-lithiation, subsequent reaction with an electrophile could proceed stereoselectively.
While direct examples for this compound are not documented in the provided results, the synthesis of chiral drugs like fluconazole (B54011) analogs often involves the stereocontrolled opening of epoxides or other asymmetric transformations to build the desired stereocenters. mdpi.com These established principles could be applied to complex derivatives of the title compound.
2 Bromo 6 Difluoromethyl Anisole As a Building Block in Complex Chemical Syntheses
Construction of Fluorinated Aromatic and Heterocyclic Systems
2-Bromo-6-(difluoromethyl)anisole serves as a foundational component in the synthesis of more complex fluorinated aromatic and heterocyclic scaffolds. The difluoromethyl group imparts unique electronic properties and can influence the biological activity of the final compound, while the aromatic ring provides a rigid core for further functionalization.
A notable application of difluoromethyl-containing precursors is in the synthesis of 6-(difluoromethyl)phenanthridines. Phenanthridines are a class of nitrogen-containing heterocyclic compounds found in various biologically active natural products known for their potential anticancer and antitumor properties.
Recent research has demonstrated the synthesis of 6-(difluoromethyl)phenanthridines via a visible-light-mediated photocatalytic process. researchgate.net This method involves the reaction of 2-isocyanobiphenyls with a difluoromethyl source. The reaction proceeds through a tandem radical addition, cyclization, and oxidation sequence to yield the desired phenanthridine product. researchgate.net This approach highlights a sophisticated strategy where precursors containing the difluoromethyl moiety are used to construct complex, multi-ring systems that are of significant interest in drug discovery. researchgate.net
| Reaction | Reactants | Catalyst/Conditions | Product | Significance |
| Difluoromethylation of Biphenyl Isonitriles | 2-Isocyanobiphenyls, Fluoroalkyl Sulfonyl Chloride | fac-Ir(ppy)3, Visible Light (Blue LEDs), Wet Dioxane | 6-(Difluoromethyl)phenanthridines | Provides a pathway to complex, biologically relevant heterocyclic systems under mild photoredox conditions. researchgate.net |
Precursor to Biaryl and Polyaromatic Compounds
The bromine atom in this compound is a key functional handle for carbon-carbon bond formation, making the compound an excellent precursor for biaryl and polyaromatic structures. These structural motifs are prevalent in pharmaceuticals, organic electronics, and advanced materials. nih.gov
Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for constructing biaryl systems. nih.gov In this context, the aryl bromide of this compound can be efficiently coupled with a variety of arylboronic acids or esters. nih.govorganic-chemistry.org This reaction facilitates the creation of a new carbon-carbon bond between two aromatic rings, yielding complex biaryl structures that retain the valuable difluoromethyl group. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituted aromatic rings, providing access to a diverse array of polyaromatic compounds. nih.govnih.gov The mild reaction conditions and tolerance of various functional groups make this a preferred method in organic synthesis. nih.govnih.gov
| Reaction Type | Electrophile | Nucleophile | Catalyst (Typical) | Product Class |
| Suzuki-Miyaura Coupling | This compound | Arylboronic Acid / Ester | Palladium complex (e.g., Pd(PPh3)4, Pd(OH)2) | Substituted Biaryls |
| Heck Coupling | This compound | Alkene | Palladium complex | Arylated Alkenes |
| Sonogashira Coupling | This compound | Terminal Alkyne | Palladium complex, Copper(I) salt | Aryl Alkynes |
| Buchwald-Hartwig Amination | This compound | Amine | Palladium complex | Aryl Amines |
Role in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
The unique physicochemical properties conferred by the difluoromethyl group make it a highly desirable feature in modern pharmaceuticals and agrochemicals. Agrochemical intermediates form the foundation of products designed to enhance crop protection and performance. framochem.com The incorporation of fluorinated moieties, such as the difluoromethyl group, is a common strategy to improve the efficacy and metabolic profile of active ingredients. ccspublishing.org.cn
This compound functions as a crucial building block for introducing this valuable group into larger, more complex molecules. For instance, in agrochemical research, compounds containing difluoromethylated pyrazole or pyridine (B92270) rings have shown significant activity. ccspublishing.org.cn The synthesis of such compounds often relies on intermediates that can be elaborated through cross-coupling or nucleophilic substitution reactions. The utility of halogenated aromatic compounds as versatile intermediates is well-established in drug discovery for building complex molecular architectures. nbinno.com By analogy, this compound provides a dual functionality: the difluoromethyl group to enhance biological properties and the bromo group as a reactive site for constructing the final molecular target.
Enabling Synthesis of Chiral Molecules and Enantiomerically Enriched Compounds
Chirality is a critical aspect of pharmaceutical design, as different enantiomers of a drug can have vastly different biological activities. The synthesis of single-enantiomer compounds is therefore a major focus of modern organic chemistry. While this compound is an achiral molecule, it serves as an essential precursor for building molecules that contain stereocenters.
The compound acts as a carrier for the difluoromethyl group, which can be incorporated into a larger molecular framework. Subsequent or concurrent synthetic steps can then introduce chirality. For example, asymmetric reactions catalyzed by chiral transition metal complexes can be used to form stereocenters adjacent to the difluoromethyl-bearing aromatic ring. The development of methods for the asymmetric construction of carbon stereocenters containing a difluoromethyl group is an active area of research, highlighting the importance of having access to versatile building blocks like this compound to enable these complex syntheses.
Applications in Chemical Library Generation and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules for biological screening. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS aims to explore a broad region of chemical space efficiently. cam.ac.ukmdpi.com This approach is critical for identifying novel molecular probes and drug leads. nih.govbroadinstitute.org
Building blocks with multiple, orthogonally reactive functional groups are highly prized in DOS. This compound is an excellent example of such a scaffold. It offers several points for diversification:
Appendage Diversity via Cross-Coupling: The bromine atom can be subjected to a wide array of palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.), allowing for the attachment of numerous different chemical fragments. cam.ac.uk
Ring Functionalization: The aromatic ring can undergo electrophilic or nucleophilic aromatic substitution reactions to introduce additional diversity.
Modification of the Anisole (B1667542) Group: The methoxy (B1213986) group can potentially be cleaved to a phenol (B47542), which opens up another site for derivatization.
By systematically varying the reaction partners and conditions at these different sites, a single starting material like this compound can give rise to a large and structurally diverse chemical library, significantly enhancing the potential for discovering new biologically active compounds. mdpi.com
Mechanistic Investigations of Reactions Involving 2 Bromo 6 Difluoromethyl Anisole
Elucidation of Reaction Intermediates and Transition States
The identification and characterization of fleeting intermediates and the transition states that connect them are central to understanding any reaction mechanism. In the context of reactions involving 2-bromo-6-(difluoromethyl)anisole, the focus often lies on the generation and fate of radical species and the pathways of common transformations like cross-coupling and substitution reactions.
Reactions involving the difluoromethyl group can often proceed through radical pathways, particularly under photocatalytic or high-temperature conditions. mdpi.com The generation of the difluoromethyl radical (•CF₂H) is a key step in many difluoromethylation reactions. mdpi.com While direct detection of these highly reactive species is challenging, their presence is often inferred through trapping experiments. For instance, the introduction of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) can suppress the reaction, indicating a radical mechanism. mdpi.com
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. nih.govunibo.itnih.govmdpi.com By placing a sample in a magnetic field and irradiating it with microwaves, an EPR spectrum can be obtained that provides information about the electronic structure and environment of unpaired electrons. unibo.it In the context of reactions with this compound, EPR could potentially be used to identify both the difluoromethyl radical and the corresponding aryl radical formed upon cleavage of the C-Br bond. Analysis of the hyperfine coupling constants in the EPR spectrum can confirm the identity of the radical and provide insights into its geometry and electron distribution. researchgate.net
Similarly, the homolytic cleavage of the carbon-bromine bond in this compound can generate an aryl radical. The reactivity of such aryl radicals is a key determinant in subsequent bond-forming steps.
| Radical Species | Method of Generation (Hypothetical) | Detection/Characterization Technique |
| Difluoromethyl Radical (•CF₂H) | Photocatalytic activation of a suitable precursor | Radical trapping experiments (e.g., with TEMPO), EPR Spectroscopy |
| 2-Anisyl-3-(difluoromethyl) Radical | Homolytic cleavage of the C-Br bond | EPR Spectroscopy, Trapping with radical probes |
In the absence of direct experimental observation of intermediates, spectroscopic techniques and computational chemistry play a crucial role in mapping out reaction pathways. For instance, in palladium-catalyzed cross-coupling reactions, which are common for aryl bromides, intermediates such as oxidative addition complexes and transmetalation species can sometimes be observed using NMR spectroscopy. researchgate.netnih.gov
Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms. nih.govresearchgate.netdntb.gov.uaresearchgate.net These methods can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed energy profile of the reaction pathway. nih.gov For reactions of this compound, DFT calculations could be employed to:
Model the oxidative addition of the C-Br bond to a palladium(0) catalyst.
Investigate the energetics of difluoromethyl radical addition to aromatic systems. mdpi.com
Determine the structures of transition states for key elementary steps. nih.gov
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative information about how the rate of a reaction is affected by the concentration of reactants, catalysts, and other species. This information is vital for deducing the rate-determining step of a reaction and for optimizing reaction conditions.
For a palladium-catalyzed cross-coupling reaction involving this compound, the reaction rate could be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the disappearance of the starting material or the appearance of the product over time. By systematically varying the concentrations of the aryl bromide, the coupling partner, the palladium catalyst, the ligand, and the base, a rate law can be determined. For example, if the reaction is found to be first order in the palladium catalyst and the aryl bromide, but zero order in the coupling partner, it would suggest that the oxidative addition of the C-Br bond to the palladium center is the rate-determining step. uwindsor.ca Such kinetic insights have been crucial in understanding and improving sterically hindered Suzuki-Miyaura couplings. rsc.orgresearchgate.net
Thermodynamic Considerations in Reaction Pathways and Equilibria
In the context of palladium-catalyzed reactions, the oxidative addition of the aryl bromide to the palladium(0) catalyst is a key step. The thermodynamics of this process are influenced by the electronic properties of the aryl bromide. chemrxiv.orgchemrxiv.org The electron-withdrawing nature of the difluoromethyl group in this compound would likely make the aryl ring more electron-deficient, which could influence the thermodynamics of oxidative addition. Computational studies can provide valuable estimates of the thermodynamic parameters for such steps. rsc.org
Stereochemical Outcome Analysis and Mechanism Elucidation
While this compound itself is achiral, reactions at a prochiral center or the introduction of a new stereocenter can provide significant mechanistic information. For instance, if a reaction involving this molecule leads to the formation of a chiral product, the stereoselectivity of the reaction can offer clues about the geometry of the transition state and the mechanism of bond formation.
In reactions where new stereocenters are formed, the analysis of the product's stereochemistry (e.g., enantiomeric excess or diastereomeric ratio) can help to distinguish between different possible mechanistic pathways. For example, a reaction that proceeds with high stereoselectivity might suggest a highly organized transition state, often involving a catalyst that controls the approach of the reactants.
Influence of Catalyst, Solvent, and Additives on Reaction Mechanisms
The choice of catalyst, solvent, and additives can have a profound impact on the reaction mechanism and, consequently, the outcome of the reaction.
Catalyst and Ligands: In palladium-catalyzed cross-coupling reactions, the nature of the phosphine (B1218219) ligand coordinated to the palladium center is critical. researchgate.netnih.govrsc.org The steric bulk and electronic properties of the ligand influence the rate of oxidative addition, transmetalation, and reductive elimination. acs.orgresearchgate.net For a sterically hindered substrate like this compound, bulky and electron-rich ligands are often required to promote efficient catalysis. organic-chemistry.org
Solvent: The polarity and coordinating ability of the solvent can affect the rates of individual steps in a catalytic cycle. illinois.edunih.gov For example, polar aprotic solvents like DMF or THF are commonly used in cross-coupling reactions as they can help to dissolve the reactants and stabilize charged intermediates.
Additives: Additives such as bases in Suzuki couplings or salts in Negishi couplings play a crucial role in the catalytic cycle. organic-chemistry.org The base in a Suzuki reaction is required to activate the organoboron reagent for transmetalation. organic-chemistry.org The choice of base can influence the reaction rate and the lifetime of the catalyst.
The following table summarizes the potential influence of various reaction parameters on the mechanistic pathways of reactions involving this compound.
| Parameter | Influence on Mechanism | Example |
| Catalyst/Ligand | Affects rates of oxidative addition, transmetalation, and reductive elimination. acs.orgresearchgate.net | Bulky phosphine ligands can facilitate reductive elimination from sterically hindered complexes. organic-chemistry.org |
| Solvent | Can stabilize charged intermediates and influence reaction rates. illinois.edunih.gov | Polar aprotic solvents like THF or dioxane are often used in cross-coupling reactions. |
| Additives | Can be essential for specific steps in a catalytic cycle. | A base is required for the transmetalation step in Suzuki-Miyaura coupling. organic-chemistry.org |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Bromo-6-(difluoromethyl)anisole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the proton of the difluoromethyl group. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.8 ppm. The methoxy group protons would be observed as a sharp singlet around 3.9 ppm. The proton of the difluoromethyl group is anticipated to appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would be expected to display eight distinct signals. The carbon of the difluoromethyl group would likely appear as a triplet due to one-bond coupling with the fluorine atoms. The aromatic carbons would show a range of chemical shifts influenced by the bromo, methoxy, and difluoromethyl substituents. For instance, in the related compound 2-bromoanisole, the carbon bearing the bromine atom (C-2) resonates around 112.5 ppm, while the methoxy-bearing carbon (C-1) is found at approximately 157.1 ppm. bldpharm.com
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling to the single proton of that group. The chemical shift would be indicative of the electronic environment of the difluoromethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.8 (m) | - |
| -OCH₃ | ~3.9 (s) | ~56.0 |
| -CHF₂ | Triplet | Triplet |
| Aromatic-C | - | 110 - 160 |
Note: These are predicted values based on the analysis of similar compounds. 'm' denotes a multiplet, and 's' denotes a singlet.
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between neighboring protons, helping to assign the signals of the aromatic protons by showing their through-bond coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton of the difluoromethyl group to its carbon and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the methoxy protons and the difluoromethyl proton to the aromatic carbons.
Dynamic NMR spectroscopy can be employed to study the conformational dynamics of this compound, particularly the rotation around the C-O bond of the methoxy group and the C-C bond of the difluoromethyl group. By monitoring changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these rotational processes. Such studies on related fluorinated anisoles have provided insights into the conformational preferences and rotational barriers influenced by fluorine substitution.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-H stretching of the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ respectively).
C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹).
C-O stretching of the anisole (B1667542) group (around 1250 cm⁻¹ and 1050 cm⁻¹).
C-F stretching of the difluoromethyl group (in the region of 1100-1000 cm⁻¹).
C-Br stretching (typically in the fingerprint region below 700 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information, particularly for the non-polar bonds and the aromatic ring system.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Anisole) | 1250 and 1050 |
| C-F Stretch (CHF₂) | 1100 - 1000 |
| C-Br Stretch | < 700 |
Note: These are expected ranges and the exact positions can vary.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₈H₇BrF₂O), the expected monoisotopic mass would be approximately 235.9645 g/mol . The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light—and the extent of conjugation.
For this compound, the primary chromophore is the substituted benzene (B151609) ring. The substituents—a bromine atom, a difluoromethyl group, and a methoxy group—all influence the electronic environment of the benzene ring and, consequently, its UV-Vis absorption spectrum. The methoxy group (-OCH₃) is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. As an electron-donating group, the methoxy group tends to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect).
Conversely, the bromine atom and the difluoromethyl group (-CHF₂) are electron-withdrawing groups. Their presence is expected to influence the energy of the molecular orbitals involved in the electronic transitions, namely the π and π* orbitals of the benzene ring and the non-bonding (n) orbitals of the oxygen and bromine atoms. The key electronic transitions anticipated for this molecule are π → π* and n → π* transitions.
Detailed research into the UV-Vis spectroscopic properties of closely related compounds, such as other halogenated anisoles, provides a comparative basis for understanding the electronic behavior of this compound. For instance, studies on brominated and fluorinated phenols and anisoles consistently show characteristic absorption bands in the UV region, typically between 200 and 300 nm, which are assigned to the π → π* transitions of the aromatic system. The exact position and intensity of these bands are sensitive to the nature and position of the substituents.
While specific experimental UV-Vis absorption data for this compound is not widely available in published literature, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic absorption spectra of such molecules. These computational studies can provide valuable insights into the electronic transitions, including the energies of the transitions (which correlate with the absorption wavelengths) and their oscillator strengths (which relate to the intensity of the absorption).
Based on the analysis of its structural components, the UV-Vis spectrum of this compound is predicted to exhibit characteristic absorptions corresponding to the electronic transitions within the substituted aromatic ring. The interplay of the electron-donating methoxy group and the electron-withdrawing bromo and difluoromethyl groups will determine the precise energy and intensity of these transitions.
Computational and Theoretical Studies of 2 Bromo 6 Difluoromethyl Anisole and Its Reactions
Quantum Chemical Calculations for Molecular Geometry Optimization
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
Quantum chemical methods, such as Hartree-Fock (HF) or more advanced post-HF methods, are employed for this purpose. researchgate.net For a molecule with the complexity of 2-Bromo-6-(difluoromethyl)anisole, these calculations would precisely determine bond lengths, bond angles, and dihedral angles. For example, a study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) used both HF and DFT methods to calculate its optimized geometrical parameters. researchgate.net Similar calculations would reveal the spatial relationship between the bulky bromine atom, the difluoromethyl group, and the methoxy (B1213986) group, and how these substituents influence the geometry of the benzene (B151609) ring.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
This table illustrates the type of data that would be generated from a geometry optimization. The values are for illustrative purposes only and are based on general knowledge of similar structures.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | Value | ||
| C-O | Value | ||
| O-CH3 | Value | ||
| C-CF2H | Value | ||
| C-C-Br | Value | ||
| C-C-O | Value | ||
| C-O-C | Value | ||
| Br-C-C-O | |||
| C-C-O-C |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. longdom.org It is used to determine the electronic structure, from which a wide range of properties can be derived. researchgate.net
The presence of the methoxy (-OCH₃) and difluoromethyl (-CHF₂) groups, both of which can rotate, means that this compound can exist in several different conformations. A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angles of these groups. This generates a potential energy surface (PES), which identifies the most stable conformer(s) and the energy barriers to rotation between them. Such analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
DFT calculations provide fundamental insights into the electronic properties of a molecule.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. acs.org Studies on other substituted aromatics have shown that such analysis can explain charge transfer within the molecule. acs.org
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the oxygen and fluorine atoms and positive potential near the hydrogen atoms. researchgate.net
Charge Distributions: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charge on each atom. researchgate.net This data quantifies the electron distribution across the molecule, highlighting the effects of the electron-withdrawing bromine and difluoromethyl groups and the electron-donating methoxy group.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
This table shows the kind of data that would be produced from a DFT analysis. The values are purely illustrative.
| Property | Value | Unit |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. nsmsi.ir By calculating these frequencies, a theoretical spectrum can be generated. Comparing this simulated spectrum with an experimentally obtained one is a powerful method for confirming the molecular structure. nsmsi.ir Each calculated vibrational mode can be assigned to specific atomic motions, such as C-H stretching, C=C ring vibrations, or C-F stretching, providing a detailed understanding of the molecule's dynamics. researchgate.net
Ab Initio Methods and High-Level Quantum Mechanics for Refined Calculations
While DFT is a workhorse for many applications, ab initio (from first principles) methods offer higher levels of theory and can provide more accurate results, albeit at a greater computational expense. nih.gov Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the energies and properties calculated by DFT. These high-level calculations are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are especially important. nih.gov They are often considered the "gold standard" for computational chemistry.
Molecular Dynamics Simulations for Reaction Pathway Exploration and Solvent Effects
While quantum mechanics calculations typically model molecules in the gas phase (in a vacuum), molecular dynamics (MD) simulations can be used to study their behavior over time, often in the presence of a solvent. nsmsi.ir
For this compound, MD simulations could be used to:
Explore Reaction Pathways: By simulating the approach of a reactant, MD can help to map out the energetic profile of a chemical reaction, identifying transition states and intermediates. This is crucial for understanding reaction mechanisms, such as those involved in the dealkylation of aryl alkyl ethers or electrophilic substitution on the aromatic ring. acs.orgmdpi.com
Analyze Solvent Effects: The presence of a solvent can significantly influence the conformation and reactivity of a molecule. MD simulations explicitly model solvent molecules, providing a more realistic picture of how this compound would behave in solution. This includes analyzing solvation shells and specific interactions like hydrogen bonding.
Investigation of Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. beilstein-journals.orgrsc.org Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for the theoretical investigation and prediction of these properties. rsc.orgnih.gov For a molecule such as this compound, DFT calculations can elucidate its potential as an NLO material. These calculations typically involve optimizing the molecular geometry and then computing various electronic properties that govern the NLO response. nih.gov
The key parameters in assessing NLO properties include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). rsc.orgf1000research.com The dipole moment gives insight into the charge distribution, while the polarizability and hyperpolarizability describe the molecule's response to an external electric field. A large hyperpolarizability value is indicative of a strong NLO response. frontiersin.org These properties are calculated using a suitable level of theory, such as B3LYP or CAM-B3LYP, with a well-defined basis set like 6-311G(d,p). rsc.orgf1000research.com
The NLO response is often related to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. researchgate.net In this compound, the methoxy group (-OCH₃) can act as an electron donor, while the bromo (-Br) and difluoromethyl (-CF₂H) groups are electron-withdrawing. The aromatic ring facilitates the charge transfer between these groups.
Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. A small HOMO-LUMO energy gap (ΔE) is generally associated with higher polarizability and, consequently, a more significant NLO response. mdpi.com
Table 1: Calculated NLO Properties of a Hypothetical Substituted Anisole (B1667542) Derivative
| Parameter | Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 150 | a.u. |
| First Hyperpolarizability (β_tot) | 850 | a.u. |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -1.8 | eV |
This table is illustrative and not based on experimental data for this compound.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including those involving halogenated anisoles and difluoromethylated compounds. rsc.orgmdpi.com Through methods like Density Functional Theory (DFT), it is possible to map the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction pathway. rsc.org
For this compound, several types of reactions could be modeled. For instance, nucleophilic aromatic substitution of the bromine atom, or reactions involving the difluoromethyl group. The introduction of the difluoromethyl group often proceeds via a radical mechanism, and computational studies can help to understand the stability of the radical intermediates and the regioselectivity of the reaction. mdpi.com A plausible reaction to model would be the visible-light-induced difluoromethylation of a related quinoxalin-2-one, which has been shown to proceed via a radical pathway. nih.gov
The process of modeling a reaction mechanism typically involves the following steps:
Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are fully optimized to find their lowest energy conformations.
Transition State Search: A transition state (TS) is a first-order saddle point on the potential energy surface. Various algorithms are used to locate the TS connecting reactants and products.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable structure (reactant, product, or intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is the correct one for the reaction of interest.
The table below illustrates the kind of data that would be generated from a DFT study of a hypothetical reaction step involving this compound, such as a radical addition.
Table 2: Calculated Energies for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|
| Reactants | 0.0 | 0 |
| Transition State | +15.2 | 1 |
| Intermediate | -5.8 | 0 |
This table is illustrative and not based on experimental data for this compound.
Such computational analysis provides deep insights into the reaction's feasibility, kinetics, and thermodynamics, guiding the design of new synthetic methodologies. nih.gov
QSAR and Cheminformatics Applications for Structural Features
Quantitative Structure-Activity Relationship (QSAR) studies and cheminformatics are vital in modern drug discovery and materials science for predicting the properties and activities of chemical compounds based on their structural features. beilstein-journals.orgaimspress.comnih.gov The structural attributes of this compound, such as the presence of a halogen atom, a difluoromethyl group, and a methoxy group on an aromatic ring, are key descriptors that can be used in QSAR models.
Cheminformatics encompasses the storage, retrieval, and analysis of chemical information. f1000research.com For a molecule like this compound, cheminformatics databases could provide information on its predicted physicochemical properties, potential biological targets, and structural similarity to other known compounds.
In a QSAR study, various molecular descriptors are calculated for a series of compounds, and these descriptors are then correlated with their experimentally determined biological activity or property using statistical methods. aimspress.com For this compound, these descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Electronic descriptors: Related to the electron distribution, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. aimspress.com
Physicochemical descriptors: Such as the logarithm of the octanol-water partition coefficient (logP) and molar refractivity (MR), which are related to the molecule's hydrophobicity and polarizability, respectively. aimspress.com
The presence of the bromine atom would significantly influence descriptors related to atomic mass, polarizability, and van der Waals volume. mdpi.com The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, impacts lipophilicity and metabolic stability, which are crucial for pharmacokinetic properties. mdpi.com The methoxy group also contributes to the electronic and steric properties of the molecule.
The table below lists some common molecular descriptors that would be relevant for a QSAR study involving this compound.
Table 3: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor | Property Represented |
|---|---|---|
| Electronic | HOMO Energy | Electron-donating ability |
| Electronic | LUMO Energy | Electron-accepting ability |
| Physicochemical | LogP | Lipophilicity/Hydrophobicity |
| Geometrical | Molecular Surface Area | Size and shape |
| Topological | Wiener Index | Molecular branching |
This table is illustrative and lists general descriptor types.
By developing a QSAR model that incorporates these descriptors for a series of related compounds, it would be possible to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. mdpi.com
Advanced Applications in Organic Synthesis Research
Development of Catalytic Systems and Ligand Design
The presence of both a reactive bromine atom, suitable for cross-coupling reactions, and coordinating heteroatoms makes 2-Bromo-6-(difluoromethyl)anisole a compelling substrate for developing and testing new catalytic systems. Researchers have utilized this compound to evaluate the efficacy of catalysts in challenging coupling reactions where steric hindrance from the ortho-substituents can impede reactivity. For instance, its use in Suzuki-Miyaura or Buchwald-Hartwig amination reactions can help in the development of highly active palladium-based catalysts capable of overcoming the steric bulk.
Furthermore, derivatives of this compound serve as precursors for the synthesis of novel ligands. The methoxy (B1213986) group can be demethylated to a phenol (B47542), and the bromine atom can be replaced through lithiation or Grignard formation, followed by quenching with an appropriate electrophile to introduce a phosphine (B1218219), amine, or other coordinating group. The difluoromethyl group, with its specific steric and electronic profile, can influence the coordination environment of the resulting ligand, potentially leading to catalysts with enhanced stability, activity, or selectivity.
Probes for Mechanistic Studies in Chemical Reactions
The unique electronic nature of the difluoromethyl group (CHF2) makes this compound an effective probe for elucidating reaction mechanisms. The CHF2 group is a strong electron-withdrawing group, which can significantly influence the electron density of the aromatic ring and, consequently, the rates and pathways of reactions such as nucleophilic aromatic substitution or the oxidative addition step in cross-coupling catalysis.
By comparing the reactivity of this compound with analogues bearing different substituents (e.g., methyl or trifluoromethyl), chemists can gain insights into the electronic and steric effects governing a particular transformation. The fluorine atoms also provide a convenient handle for 19F NMR spectroscopy, a powerful technique for monitoring reaction progress and identifying intermediates, thereby offering a deeper understanding of the reaction mechanism.
Scaffolds for Exploring Diverse Chemical Space and Enabling Methodologies
In medicinal and agrochemical research, the exploration of diverse chemical space is paramount for the discovery of new bioactive molecules. This compound serves as an excellent starting scaffold for generating libraries of novel compounds. The bromine atom acts as a versatile functional handle, allowing for the introduction of a wide array of substituents through various cross-coupling reactions.
The following table illustrates the versatility of this compound in diversification through common cross-coupling reactions:
| Reaction Type | Coupling Partner | Introduced Functional Group | Potential Product Class |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Aryl/heteroaryl | Biaryl compounds |
| Buchwald-Hartwig | Amines, amides | Amino, amido | Aryl amines, anilides |
| Sonogashira | Terminal alkynes | Alkynyl | Aryl alkynes |
| Stille | Organostannanes | Alkyl, aryl, vinyl | Substituted aromatics |
| Heck | Alkenes | Alkenyl | Stilbenes, cinnamates |
This scaffold-based approach enables the systematic modification of the molecular structure, allowing for the fine-tuning of physicochemical and biological properties. The presence of the difluoromethyl group is particularly advantageous, as it is a well-established bioisostere for hydroxyl and thiol groups and can enhance metabolic stability and binding affinity.
Use in High-Throughput Experimentation and Automated Synthesis
The demand for rapid synthesis and screening of compound libraries has led to the development of high-throughput experimentation (HTE) and automated synthesis platforms. This compound is well-suited for these modern synthetic approaches due to its predictable reactivity in a range of robust chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
Its physical properties, such as being a liquid at room temperature, can also facilitate handling and dispensing in automated systems. Researchers can program robotic synthesizers to perform sequential coupling reactions on the this compound core, followed by further modifications, to rapidly generate a large number of distinct analogues for biological screening. This accelerates the drug discovery and materials science research pipelines by efficiently exploring structure-activity relationships.
Contribution to Fluorine Chemistry Method Development
The introduction of fluorine atoms into organic molecules can have a profound impact on their properties, and the development of new fluorination and fluoroalkylation methodologies is a highly active area of research. This compound serves as a valuable substrate for the development and optimization of reactions involving the difluoromethyl group.
While the difluoromethyl group is already present in this compound, its reactivity can be harnessed to develop new synthetic methods. For instance, methods for the transformation of the C-Br bond in the presence of the CHF2 group, or conversely, transformations involving the C-H bonds of the CHF2 group, contribute to the growing toolbox of fluorine chemistry. The stability and distinct reactivity of the difluoromethyl group compared to a trifluoromethyl or a single fluorine substituent provide a unique platform for discovering novel chemical transformations.
Future Perspectives and Emerging Research Avenues
Exploration of Sustainable and Green Chemistry Approaches for Synthesis
The future synthesis of 2-Bromo-6-(difluoromethyl)anisole and its derivatives is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve safety. dovepress.comresearchgate.net Traditional fluorination and bromination methods often rely on hazardous reagents and energy-intensive conditions, prompting a shift towards more sustainable alternatives. dovepress.comsciencedaily.com
Key research directions include:
Aqueous Media Synthesis: Historically, fluorination reactions were considered incompatible with water. However, recent breakthroughs have demonstrated the viability of using water as a solvent or co-solvent for various fluorination processes, which represents a significant step forward for green chemistry. rsc.org
Safer Reagents: A major goal is to replace hazardous reagents such as elemental bromine, antimony trifluoride (SbF₃), and anhydrous hydrogen fluoride (B91410) (HF). dovepress.commdpi.com Research into novel, safer fluorinating agents, such as those derived from potassium fluoride, is ongoing. sciencedaily.combioengineer.org For bromination, the in situ generation of bromine from reagents like potassium bromide (KBr) and an oxidant avoids the need to handle and store highly toxic and corrosive liquid Br₂. mdpi.com
Photocatalysis: Light-mediated reactions offer an energy-efficient and mild alternative to thermally driven processes. Organophotoredox catalysis, for instance, has been successfully employed for C-O bond cleavage in related aryl alkyl ethers, suggesting its potential applicability in the synthesis or modification of anisole (B1667542) derivatives under sustainable conditions. acs.org
Development of Highly Enantioselective and Diastereoselective Transformations
Many of the most valuable applications for complex molecules, particularly in pharmaceuticals, require precise three-dimensional control of their structure. A reaction that preferentially forms one of two or more possible stereoisomers is known as stereoselective. youtube.com Future work on this compound will likely focus on developing transformations that create new chiral centers with high selectivity.
Enantioselective Reactions: These reactions produce one of a pair of non-superimposable mirror images (enantiomers) in excess. While specific enantioselective methods for this compound are not yet established, progress in related fields provides a clear blueprint. Biocatalysis, using engineered enzymes like myoglobin, has achieved excellent enantioselectivity in the synthesis of trifluoromethyl-substituted cyclopropanes. acs.org Similar biocatalytic or asymmetric catalysis strategies could be developed to transform the anisole core or its derivatives into single-enantiomer products.
Diastereoselective Reactions: When a reaction creates a new chiral center in a molecule that already contains one, the resulting stereoisomers are diastereomers (stereoisomers that are not mirror images). youtube.com A diastereoselective reaction favors the formation of one diastereomer over others. youtube.com For example, the addition of a nucleophile to a carbonyl group adjacent to an existing stereocenter can be highly diastereoselective, a principle that could be applied to derivatives of this compound to build molecular complexity in a controlled manner. youtube.com The development of such methods is crucial for synthesizing advanced pharmaceutical intermediates with multiple, well-defined stereocenters. nih.gov
Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch synthesis to continuous flow processing represents a major technological advancement for chemical manufacturing. chemanager-online.com This approach is particularly well-suited for the synthesis of this compound, as both bromination and fluorination reactions can be hazardous and difficult to control on a large scale. mdpi.comchemanager-online.com
Advantages of flow chemistry include:
Enhanced Safety: Flow reactors utilize small reaction volumes at any given time, drastically minimizing the risks associated with highly exothermic reactions or the handling of toxic and corrosive reagents like bromine. chemanager-online.comresearchgate.net Protocols for the in situ generation of Br₂ in a flow system, which is immediately consumed in the subsequent reaction, make the bromination process significantly safer. mdpi.comresearchgate.net
Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior control over temperature, pressure, and reaction time. beilstein-journals.org This leads to higher yields, greater selectivity, and reduced formation of impurities. beilstein-journals.org
Scalability and Efficiency: Processes developed in flow can be scaled up more easily and reliably than batch processes. beilstein-journals.org The integration of photocatalysis with flow technology is also a promising area, facilitating the safe use of gaseous reagents under pressure and ensuring homogeneous irradiation of the reaction mixture for efficient radical generation. youtube.com
Advanced Material Science Applications (e.g., Polymer Chemistry, Optoelectronic Materials)
While its applications have historically been envisioned in life sciences, the unique electronic properties of this compound make it an intriguing, though underexplored, building block for advanced materials.
Optoelectronic Materials: The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties. In the field of organic light-emitting diodes (OLEDs), for example, the electron-withdrawing nature of fluorine on phenyl groups has been used to tune the emission wavelength of fluorescent dyes. acs.org The difluoromethyl group in this compound could similarly be used to modulate the properties of new materials for optoelectronic applications.
Polymer Chemistry: The bromine atom provides a key reactive site for polymerization. Through transition metal-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, the bromoanisole unit can be coupled with other monomers to form novel polymers. chemicalbook.com For instance, the molecule could be derivatized to include a polymerizable group like an acrylate (B77674) or styrene, or it could be used directly in step-growth polymerizations. The resulting polymers, incorporating the fluorinated anisole moiety, could exhibit unique thermal stability, solubility, and electronic characteristics relevant to specialty plastics and organic electronics.
Expanding the Scope of Difluoromethylation and Bromine-Mediated Reactions
Future research will undoubtedly focus on leveraging the existing functional groups of this compound to create a vast library of new compounds and on developing novel ways to synthesize analogs.
Advances in Difluoromethylation: The introduction of the CF₂H group is of great importance for medicinal chemistry. mdpi.com Recent years have seen the development of powerful new difluoromethylation methods, including visible-light-photocatalyzed reactions that can be performed under mild conditions. mdpi.com Applying these late-stage difluoromethylation techniques to complex anisole precursors will expand the range of accessible starting materials.
Bromine as a Synthetic Linchpin: The bromine atom on the aromatic ring is a cornerstone of the molecule's synthetic utility. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. organic-chemistry.org This allows for the straightforward introduction of various substituents, including:
Aryl and heteroaryl groups (Suzuki reaction). chemicalbook.com
Alkenes (Heck reaction). chemicalbook.com
Alkynes (Sonogashira coupling).
Amines, alcohols, and thiols (Buchwald-Hartwig amination). This synthetic versatility enables the transformation of this compound into more complex and high-value molecules for screening in drug discovery and materials science programs. organic-chemistry.org
Table 1: Summary of Future Research Avenues
| Section | Research Avenue | Key Objectives & Rationale |
| 10.1 | Green & Sustainable Synthesis | Develop methods using safer reagents (e.g., in situ Br₂), greener solvents (e.g., water), and energy-efficient technologies (e.g., photocatalysis) to reduce environmental impact and improve safety. rsc.orgmdpi.comacs.org |
| 10.2 | Stereoselective Transformations | Design asymmetric and biocatalytic reactions to produce enantiomerically pure or diastereomerically enriched derivatives for applications in medicinal chemistry. acs.orgnih.gov |
| 10.3 | Flow Chemistry & Scaling | Implement continuous flow processes for safer handling of hazardous reagents, improved reaction control, higher yields, and seamless scalability from the lab to industrial production. mdpi.comchemanager-online.com |
| 10.4 | Material Science Applications | Explore the use of the compound as a monomer or building block for novel polymers and optoelectronic materials, leveraging the electronic effects of the CF₂H group and the reactive handle of the Br atom. acs.orgchemicalbook.com |
| 10.5 | Expanded Synthetic Scope | Utilize the bromine atom for diverse cross-coupling reactions to build molecular complexity and apply advanced difluoromethylation methods to create new analogs. mdpi.comorganic-chemistry.org |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the difluoromethyl group into the anisole backbone of 2-bromo-6-(difluoromethyl)anisole?
- The difluoromethyl group can be introduced via nucleophilic substitution or radical-mediated reactions. For example, halogen exchange (Halex) reactions using Cu(I) catalysts or Pd-mediated cross-coupling with difluoromethyl precursors (e.g., HCF₂SiMe₃) are common. Careful control of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions from competing bromine displacement .
- Reference Data : Ethyl 4-(6-(difluoromethyl)pyridine-3-carbonyl) intermediates (e.g., compound 235 in ) highlight the use of carbonyl-directed difluoromethylation.
Q. How can NMR spectroscopy distinguish between positional isomers of bromo-difluoromethyl-substituted anisoles?
- ¹H and ¹⁹F NMR are essential for identifying substitution patterns. The bromine atom deshields adjacent protons, causing distinct splitting in aromatic regions. For this compound, the methoxy group at position 1 creates a para-deshielding effect, while the difluoromethyl group at position 6 introduces unique ¹⁹F coupling constants (~240 Hz for CF₂H) .
- Example : In , ethyl pyrrole-2-carboxylate derivatives with trifluoromethyl groups show diagnostic ¹H NMR shifts at δ 7.8–8.2 ppm for aromatic protons.
Q. What safety precautions are necessary when handling this compound in the lab?
- The compound’s MSDS (Material Safety Data Sheet) indicates hazards such as skin irritation and respiratory toxicity. Use fume hoods, nitrile gloves, and eye protection. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the difluoromethyl group .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and difluoromethyl groups influence regioselectivity in electrophilic aromatic substitution (EAS)?
- The bromine atom (strongly electron-withdrawing, meta-directing) competes with the methoxy group (electron-donating, ortho/para-directing). Computational studies (e.g., DFT) predict dominant substitution at position 4 or 5, depending on reaction conditions. Experimental validation via nitration or sulfonation can map reactivity .
- Case Study : ’s analysis of anisole–CO₂ clusters highlights how substituent electronic effects alter π-cloud density, affecting EAS pathways.
Q. What methodologies resolve contradictions in reported yields for coupling reactions involving this compound?
- Discrepancies often arise from catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) or solvent purity. Systematic studies using Design of Experiments (DoE) can optimize parameters. For example, reports 47–66% yields for similar intermediates, suggesting solvent (DMF vs. THF) and temperature (80–120°C) as critical variables .
Q. How can computational modeling predict the thermal stability of this compound under reflux conditions?
- Molecular dynamics simulations (e.g., ReaxFF) can model bond dissociation energies (BDEs) for C–Br and C–CF₂H bonds. Experimental TGA/DSC data (e.g., ’s decomposition at >150°C) align with predicted stability limits, guiding solvent choices (e.g., avoid high-boiling polar aprotic solvents) .
Q. What purification techniques are optimal for isolating this compound from byproducts like dehalogenated or dimerized species?
- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates halogenated analogs. ’s anisole production process suggests flash chromatography (silica gel, hexane/EtOAc) for small-scale purification, while distillation is impractical due to low volatility .
Q. How does the difluoromethyl group impact bioavailability in drug candidates derived from this compound?
- Fluorine’s electronegativity enhances metabolic stability and membrane permeability. In , CF₃/CF₂H groups reduce basicity of adjacent amines, prolonging half-life. Docking studies (e.g., AutoDock Vina) can quantify interactions with target proteins, as seen in pyrrole-carboxylate derivatives ( ) .
Data Contradictions and Methodological Considerations
- Synthetic Yield Variability : reports inconsistent yields (47–66%) for trifluoromethylated intermediates, attributed to competing side reactions (e.g., borohydride over-reduction). Controlled stoichiometry (2 eq. NaBH₄) and inert atmospheres mitigate this .
- Regioselectivity Conflicts : Discrepancies in EAS outcomes ( vs. 4) may stem from solvent polarity (nonpolar solvents favor meta-directing bromine; polar solvents enhance methoxy’s ortho/para effects).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
